molecular formula C18H18N2O6S B6450646 2-(3,4-dimethoxyphenyl)-4-(2-oxopropyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 2549005-20-9

2-(3,4-dimethoxyphenyl)-4-(2-oxopropyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6450646
CAS No.: 2549005-20-9
M. Wt: 390.4 g/mol
InChI Key: LEMUEWIPLQQIDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3,4-dimethoxyphenyl)-4-(2-oxopropyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione belongs to the benzothiadiazine-trione class, characterized by a fused heterocyclic core comprising a benzene ring, thiadiazine, and three ketone groups. Its structure includes a 3,4-dimethoxyphenyl substituent at the 2-position and a 2-oxopropyl group at the 4-position. The 3,4-dimethoxyphenyl moiety is notable for its prevalence in bioactive molecules, such as Verapamil (a calcium channel blocker) and its analogs, where it contributes to receptor binding and metabolic stability . The 2-oxopropyl group introduces a ketone functionality, which may influence solubility and intermolecular interactions. Benzothiadiazine derivatives are explored for diverse pharmacological activities, including antimicrobial and enzyme inhibitory effects, as evidenced by structurally related compounds in recent studies .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1,1-dioxo-4-(2-oxopropyl)-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c1-12(21)11-19-14-6-4-5-7-17(14)27(23,24)20(18(19)22)13-8-9-15(25-2)16(10-13)26-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMUEWIPLQQIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison of Benzothiadiazine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Source
Target Compound: 2-(3,4-Dimethoxyphenyl)-4-(2-oxopropyl)-3,4-dihydro-2H-... 2-(3,4-Dimethoxyphenyl); 4-(2-oxopropyl) Not explicitly provided Lipophilic 3,4-dimethoxyphenyl; ketone-containing alkyl chain
3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione 3-(6-Fluoro-4-oxochromenyl) C20H12FN2O4S 395.39 Chromene-derived substituent; fluorination enhances electronegativity
2-[(4-Methoxyphenyl)methyl]-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-... 4-Methoxyphenylmethyl; pyrido-pyrimidinylmethyl C25H20N4O5S 488.51 Extended aromatic system; pyrido-pyrimidinyl enhances π-stacking potential
4-(But-3-en-1-yl)-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-... 4-(But-3-enyl); 2-(3,5-dimethylphenyl) C19H20N2O3S 356.44 Aliphatic butenyl chain; dimethylphenyl enhances hydrophobicity
Verapamil Related Compound B 3,4-Dimethoxyphenethyl; isopropylnitrile C26H36N2O4·HCl 477.05 Shared 3,4-dimethoxyphenyl group; distinct nitrile-based scaffold

Structural and Functional Implications

The 2-oxopropyl substituent introduces a ketone, which may engage in hydrogen bonding, contrasting with the aliphatic but-3-enyl chain in ’s compound, which prioritizes hydrophobic interactions .

Electron-Withdrawing vs.

Scaffold Diversity :

  • Verapamil analogs () share the 3,4-dimethoxyphenyl group but utilize a nitrile-based backbone instead of a benzothiadiazine core, highlighting the group’s versatility across pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.